(R)-1-(2,6-ジメチルフェノキシ)プロパン-2-アミン塩酸塩

説明

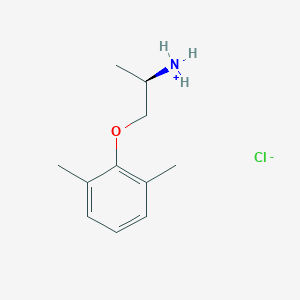

(-)-(R)-Mexiletine Hydrochloride, also known as (-)-(R)-Mexiletine Hydrochloride, is a useful research compound. Its molecular formula is C11H18ClNO and its molecular weight is 215.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality (-)-(R)-Mexiletine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-(R)-Mexiletine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

以下は、 “(-)-®-メキシレチン塩酸塩” の科学研究における用途に関する包括的な分析です。

不整脈治療

メキシレチン塩酸塩は、持続性心室頻拍などの心室性不整脈の治療に用いられる抗不整脈薬です。 ナトリウムチャネルを遮断し、心臓の細胞膜を安定させることで作用します .

分析化学

分析化学においては、ガスクロマトグラフィー質量分析法 (GC-MS) などの方法が、特に誘導体化後に、メキシレチンの定量に使用されます。 これは、正確な投与量と治療モニタリングに不可欠です .

薬物動態

メキシレチンに関する研究には、バイオアベイラビリティとバイオエクイバレンスの研究も含まれています。 これらの研究は、適切な薬物送達方法を開発し、一貫した治療効果を確保するために不可欠です .

生物活性

(-)-(R)-Mexiletine Hydrochloride is an antiarrhythmic medication primarily used to treat ventricular arrhythmias and certain neuromuscular disorders. Its biological activity encompasses various pharmacological effects, including sodium channel blockade and modulation of muscle excitability. This article compiles detailed research findings, case studies, and relevant data tables to elucidate the compound's biological activity.

Mexiletine acts as a class 1B antiarrhythmic agent , primarily inhibiting sodium channels in cardiac tissues. This inhibition leads to a decrease in the influx of sodium ions during depolarization, thereby stabilizing the cardiac cell membrane and reducing excitability. The drug is particularly effective in conditions characterized by increased cardiac excitability, such as ventricular tachycardia.

Pharmacokinetics

The pharmacokinetics of mexiletine involve rapid absorption, with a half-life of approximately 10 hours . It undergoes hepatic metabolism primarily via CYP2D6 and CYP1A2 pathways, leading to various metabolites that may contribute to its overall pharmacological profile.

1. Cardiac Arrhythmias

Mexiletine has been shown to effectively manage ventricular arrhythmias. A study demonstrated that patients with structural heart disease experienced significant reductions in arrhythmic events when treated with mexiletine compared to placebo, supporting its efficacy in this indication .

| Study | Population | Treatment Duration | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | Patients with ventricular arrhythmias | 12 weeks | Significant reduction in arrhythmic events |

2. Neuromuscular Disorders

Recent clinical trials have explored the use of mexiletine in treating spinal and bulbar muscular atrophy (SBMA) . A phase II trial indicated that mexiletine could improve muscle stiffness and function in affected patients, although it did not restore cold exposure-induced prolongation of muscle action potentials .

| Study | Population | Treatment | Key Findings |

|---|---|---|---|

| Phase II Trial | Patients with SBMA | Mexiletine 100 mg TID for 4 weeks | Reduced muscle stiffness; gastrointestinal discomfort noted |

3. Hypersensitivity Reactions

While mexiletine is generally well-tolerated, there have been reports of hypersensitivity reactions. A notable case involved an elderly patient who developed a severe hypersensitivity syndrome after prolonged use of mexiletine, necessitating withdrawal of the drug and treatment with corticosteroids .

Adverse Effects

Common adverse effects associated with mexiletine include:

- Gastrointestinal disturbances (nausea, vomiting)

- Neurological symptoms (dizziness, tremors)

- Hematological issues (thrombocytopenia) .

Case Studies

Several case studies illustrate the diverse effects of mexiletine:

- Case Study 1 : An 82-year-old male developed eosinophilic pneumonia linked to mexiletine use, highlighting the need for vigilance regarding hypersensitivity reactions .

- Case Study 2 : In a series of N-of-1 trials involving patients with nondystrophic myotonia, mexiletine significantly reduced muscle stiffness compared to placebo, affirming its role in managing myotonic symptoms .

特性

IUPAC Name |

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720413 | |

| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81771-86-0 | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, hydrochloride (1:1), (2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81771-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine hydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-1-(2,6-Dimethylphenoxy)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE HYDROCHLORIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALS5ZYR2GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。